Dual-Target Low Nanomolar Potency vs. Single-Target Agents: A Direct Comparison
hA2A/hCA XII modulator 1 demonstrates balanced, low nanomolar potency at both its primary targets (hA2A Ki = 6.4 nM; hCA XII Ki = 6.2 nM) [1]. This dual activity contrasts sharply with single-target comparators: istradefylline, a clinical hA2A antagonist, exhibits an hA2A Ki of 2.2 nM but has no reported hCA XII inhibitory activity [2]; acetazolamide, a classic carbonic anhydrase inhibitor, inhibits hCA XII with Ki values typically in the 10–100 nM range depending on assay conditions but lacks any hA2A antagonism [3]. The compound uniquely provides simultaneous, equipotent engagement of both targets at the same concentration range, a feature not achievable by combining separate single-target agents.
| Evidence Dimension | Binding affinity (Ki) for hA2A and hCA XII |
|---|---|
| Target Compound Data | hA2A Ki = 6.4 nM; hCA XII Ki = 6.2 nM |
| Comparator Or Baseline | Istradefylline: hA2A Ki = 2.2 nM, hCA XII = no activity; Acetazolamide: hA2A = no activity, hCA XII Ki = ~10–100 nM (literature range) |
| Quantified Difference | Target compound exhibits dual nanomolar activity; comparators exhibit single-target activity only |
| Conditions | Radioligand binding assays using [3H]ZM241385 for hA2A and stopped-flow CO2 hydration assay for hCA isoforms [1] |
Why This Matters
For procurement decisions in dual-pathway research models, this compound eliminates the need to use and optimize two separate agents, reducing experimental complexity and potential drug-drug interaction confounders.
- [1] Ceni C, et al. Eur J Med Chem. 2020;201:112478. View Source
- [2] Saki M, Yamada K, Koshimura E, Sasaki K, Kanda T. In vitro pharmacological profile of the A2A receptor antagonist istradefylline. Naunyn Schmiedebergs Arch Pharmacol. 2013 Dec;386(12):1077-86. View Source
- [3] Supuran CT. Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nat Rev Drug Discov. 2008 Feb;7(2):168-81. View Source
